molecular formula C21H21ClN4O2 B2848055 N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide CAS No. 932475-83-7

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide

Cat. No.: B2848055
CAS No.: 932475-83-7
M. Wt: 396.88
InChI Key: GJSRYHYKXROGRQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-en-8-yl}acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of Functional Groups:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The spirocyclic structure could play a crucial role in binding to the target and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures.

    Phenylacetamides: Compounds with phenylacetamide moieties.

    Triazaspiro Compounds: Compounds containing the triazaspiro scaffold.

Uniqueness

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-8-4-5-9-17(16)23-18(27)14-26-12-10-21(11-13-26)24-19(20(28)25-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSRYHYKXROGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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